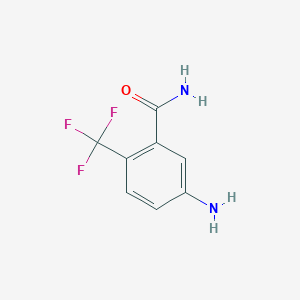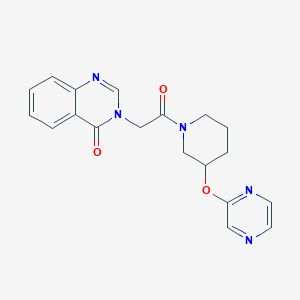![molecular formula C19H18N2O3S B2357241 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide CAS No. 868376-76-5](/img/structure/B2357241.png)
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives were synthesized by one-pot reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various techniques such as IR, 1H-NMR, 13C-NMR, and UV-Visible spectra .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, Cu (II), Cd (II), Ce (IV) and Zr (IV) metal complexes of an imine derivative were synthesized and their interactions with DNA were investigated .Aplicaciones Científicas De Investigación
Hypoglycemic and Hypolipidemic Activity
- Novel thiazolidinedione derivatives, including compounds related to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide, have demonstrated significant hypoglycemic activity. They also show promising cholesterol and triglyceride lowering effects, particularly in models of type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Photodynamic Therapy Applications
- Benzothiazole derivatives have been studied for their photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antimalarial Properties
- Benzothiazole-substituted β-lactam hybrids, closely related to the compound , have shown antimicrobial activities against a range of bacterial strains and moderate antimalarial activities. These findings suggest potential medicinal applications (Alborz et al., 2018).
Anticancer Potential
- Eugenol derivatives, structurally similar to this compound, have been synthesized and found potent against breast cancer cells. These compounds could serve as leads for anticancer treatments (Alam, 2022).
Anti-inflammatory and Antifibrotic Activities
- Compounds using benzothiazole cores have been identified for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Some synthesized compounds demonstrate significant anti-exudative activity, comparable to classic NSAIDs like Diclofenac (Golota et al., 2015).
- Amino(imino)thiazolidinone derivatives exhibit both antifibrotic and anticancer activities. This research identified several compounds with high antifibrotic activity levels and comparable efficacy to known antifibrotic agents (Kaminskyy et al., 2016).
Analgesic Properties
- Derivatives of thiazole, similar to the compound in focus, have been explored for their analgesic properties. The study highlights the structure-activity relationships, providing insights into the design of new analgesic agents (Demchenko et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-12-21-18-15(23-2)10-7-11-16(18)25-19(21)20-17(22)13-24-14-8-5-4-6-9-14/h3-11H,1,12-13H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVLWEWWEMIGTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)COC3=CC=CC=C3)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

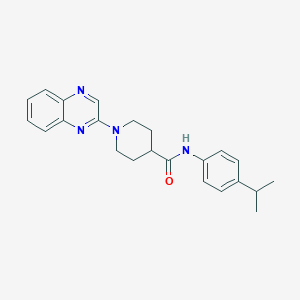
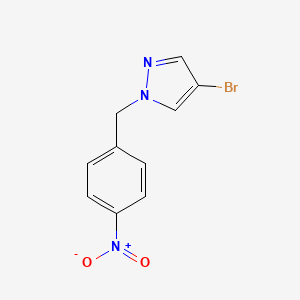
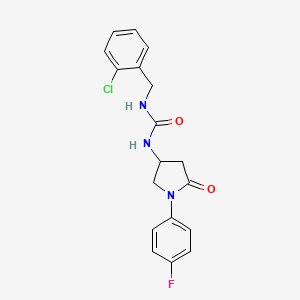
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)
![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2357167.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)


